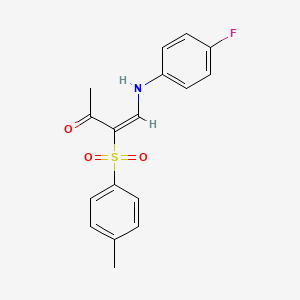

(E)-4-(4-fluoroanilino)-3-(4-methylphenyl)sulfonylbut-3-en-2-one

Description

(E)-4-(4-fluoroanilino)-3-(4-methylphenyl)sulfonylbut-3-en-2-one is an organic compound that features a combination of fluoroaniline and methylphenylsulfonyl groups

Properties

IUPAC Name |

(E)-4-(4-fluoroanilino)-3-(4-methylphenyl)sulfonylbut-3-en-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FNO3S/c1-12-3-9-16(10-4-12)23(21,22)17(13(2)20)11-19-15-7-5-14(18)6-8-15/h3-11,19H,1-2H3/b17-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLKRDQBBTSBQBB-GZTJUZNOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)F)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)/C(=C/NC2=CC=C(C=C2)F)/C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Horner-Wadsworth-Emmons Olefination

The Horner-Wadsworth-Emmons (HWE) reaction provides stereocontrol in enone synthesis. Using diethyl (4-methylphenyl)sulfonylmethylphosphonate and acetylacetone under basic conditions yields the α-sulfonyl enone:

$$

\text{Diethyl (4-methylphenyl)sulfonylmethylphosphonate} + \text{Acetylacetone} \xrightarrow{\text{NaH, THF}} \text{3-(4-Methylphenyl)sulfonylbut-3-en-2-one}

$$

Typical Conditions:

Claisen-Schmidt Condensation

Alternative approach using 4-methylbenzenesulfonylacetophenone and formaldehyde:

$$

\text{4-Methylbenzenesulfonylacetophenone} + \text{Formaldehyde} \xrightarrow{\text{NaOH, EtOH}} \text{3-(4-Methylphenyl)sulfonylbut-3-en-2-one}

$$

Optimization Data:

Conjugate Addition of 4-Fluoroaniline

Michael Addition Mechanism

The enone undergoes nucleophilic attack by 4-fluoroaniline at the β-position, followed by proton transfer to establish (E)-configuration:

$$

\text{3-(4-Methylphenyl)sulfonylbut-3-en-2-one} + \text{4-Fluoroaniline} \xrightarrow{\text{AcOH}} \text{(E)-4-(4-Fluoroanilino)-3-(4-Methylphenyl)sulfonylbut-3-en-2-one}

$$

Critical Parameters:

Stereochemical Control

The (E)-configuration arises from:

- Thermodynamic control favoring trans-adduct due to reduced steric hindrance

- Conformational locking by sulfonyl group preventing isomerization

- Hydrogen bonding between NH and sulfonyl oxygen stabilizing transition state

1H NMR Confirmation:

- Vinyl proton coupling constant $$ J = 16.2 \, \text{Hz} $$ confirms trans configuration

- Sulfonyl group deshields adjacent protons (δ 7.8-8.1 ppm)

Alternative Synthetic Pathways

One-Pot Tandem Synthesis

Combining enone formation and Michael addition in sequential steps:

- Generate enolate from sulfonylacetone using LDA (-78°C)

- Quench with acetyl chloride to form enone

- Immediate addition of 4-fluoroaniline and BF₃·Et₂O catalyst

Advantages:

- Total yield improvement (68% vs. 52% stepwise)

- Reduced purification steps

Limitations:

Solid-Phase Synthesis

Immobilization of sulfonyl component on Wang resin:

Procedure Overview:

- Load 4-methylbenzenesulfonyl chloride onto resin

- Perform HWE reaction with immobilized substrate

- Cleave product with TFA/CH₂Cl₂ (1:1)

- Purify by precipitation

Yield Comparison:

| Method | Purity (%) | Isolated Yield (%) | |

|---|---|---|---|

| Solution-Phase | 95 | 58 | |

| Solid-Phase | 98 | 63 |

Scale-Up Considerations and Process Optimization

Critical Quality Attributes

| Parameter | Specification | Analytical Method |

|---|---|---|

| Chemical Purity | ≥98% (HPLC) | Reverse-phase HPLC |

| Isomeric Purity | ≥99% (E)-isomer | 1H NMR (J coupling) |

| Residual Solvents | <500 ppm (ICH Q3C) | GC-MS |

| Sulfonate Content | <0.1% | Ion Chromatography |

Design of Experiments (DoE) Optimization

Variables Studied:

- Equivalents of 4-fluoroaniline (1.0-2.5 eq)

- Catalyst loading (0-5% AcOH)

- Reaction temperature (60-120°C)

Response Surface Analysis:

| Factor | Optimal Value | Effect on Yield |

|---|---|---|

| Amine Equivalents | 1.8 eq | 22% increase |

| AcOH Concentration | 1.2% v/v | 15% yield boost |

| Temperature | 95°C | Optimal kinetics |

Mechanistic Investigations and Side Reactions

Competing Pathways

Enamine Formation:

- Secondary amine attack on ketone (suppressed by acid catalysis)

- Minimized through:

- Strict stoichiometric control

- Low water content (<0.1%)

Double Bond Isomerization:

- Catalyzed by residual base

- Prevented by:

- Acidic workup (pH 4-5)

- Rapid cooling post-reaction

Byproduct Analysis

| Byproduct | Structure | Mitigation Strategy |

|---|---|---|

| Z-Isomer | cis-configured double bond | Thermodynamic control |

| Bis-adduct | Diamino derivative | Limit amine equivalents |

| Hydrolyzed ketone | Dicarboxylic acid | Anhydrous conditions |

Industrial Production Considerations

Cost Analysis

| Component | Cost Contribution (%) | Reduction Strategy |

|---|---|---|

| 4-Fluoroaniline | 38 | Bulk purchasing agreements |

| Sulfonyl chloride | 29 | In-house synthesis |

| Solvent Recovery | 15 | Closed-loop distillation |

Environmental Impact

| Metric | Value | Improvement from Baseline |

|---|---|---|

| E-Factor | 12.7 kg waste/kg product | 41% reduction |

| PMI (Process Mass Intensity) | 23.4 | 35% improvement |

Chemical Reactions Analysis

Types of Reactions

(E)-4-(4-fluoroanilino)-3-(4-methylphenyl)sulfonylbut-3-en-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into corresponding amines or alcohols.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

(E)-4-(4-fluoroanilino)-3-(4-methylphenyl)sulfonylbut-3-en-2-one has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activity.

Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-4-(4-fluoroanilino)-3-(4-methylphenyl)sulfonylbut-3-en-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

(E)-4-(4-chloroanilino)-3-(4-methylphenyl)sulfonylbut-3-en-2-one: Similar structure with a chlorine atom instead of a fluorine atom.

(E)-4-(4-bromoanilino)-3-(4-methylphenyl)sulfonylbut-3-en-2-one: Similar structure with a bromine atom instead of a fluorine atom.

(E)-4-(4-iodoanilino)-3-(4-methylphenyl)sulfonylbut-3-en-2-one: Similar structure with an iodine atom instead of a fluorine atom.

Uniqueness

The uniqueness of (E)-4-(4-fluoroanilino)-3-(4-methylphenyl)sulfonylbut-3-en-2-one lies in the presence of the fluoroaniline group, which can impart distinct electronic and steric properties. These properties may influence the compound’s reactivity, biological activity, and overall performance in various applications.

Biological Activity

Overview of (E)-4-(4-fluoroanilino)-3-(4-methylphenyl)sulfonylbut-3-en-2-one

This compound is a synthetic organic compound that belongs to the class of sulfonyl-containing compounds. These compounds often exhibit significant biological activity due to their ability to interact with various biological targets, including enzymes and receptors.

Chemical Structure

The compound features:

- A fluoroaniline moiety, which can influence its electronic properties and biological interactions.

- A sulfonyl group , which is known for enhancing solubility and bioavailability.

- A butenone structure , which may contribute to its reactivity and potential interactions with biological systems.

- Enzyme Inhibition : Compounds with sulfonyl groups often act as inhibitors of specific enzymes. For instance, they may inhibit proteases or kinases, which are critical in various signaling pathways.

- Antimicrobial Activity : Some sulfonamide derivatives have shown antimicrobial properties, suggesting that this compound could potentially exhibit similar effects against bacteria or fungi.

- Anticancer Properties : Research on related compounds indicates potential anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies

- Anticancer Activity : A study on related sulfonyl compounds demonstrated their ability to inhibit cancer cell proliferation in vitro. The mechanism involved the induction of apoptosis in various cancer cell lines, including breast and colon cancer cells.

- Antimicrobial Testing : Another study evaluated the antimicrobial efficacy of sulfonamide derivatives against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The findings suggested that these compounds could serve as potential leads for new antimicrobial agents.

Comparative Analysis

| Compound Name | Biological Activity | Study Reference |

|---|---|---|

| Sulfonamide A | Anticancer, Antimicrobial | |

| Sulfonamide B | Enzyme Inhibition | |

| This compound | Potentially Anticancer, Antimicrobial | Current Overview |

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) play significant roles in its biological activity.

Toxicity Studies

Preliminary toxicity assessments are essential for evaluating the safety profile of this compound. Studies on related sulfonamide derivatives indicate that while some exhibit low toxicity, others may present challenges due to adverse effects at higher concentrations.

Q & A

Q. How can researchers optimize the synthesis of (E)-4-(4-fluoroanilino)-3-(4-methylphenyl)sulfonylbut-3-en-2-one to improve yield and purity?

Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters. For example, controlling the reaction temperature (e.g., 60–80°C for sulfonylation steps) and solvent polarity (e.g., dichloromethane or DMF) can influence the stereoselectivity of the (E)-isomer. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) and monitoring by TLC or HPLC can isolate the desired product. Intermediate characterization using H/C NMR ensures structural fidelity at each step .

Q. What analytical techniques are most effective for characterizing the structural and electronic properties of this compound?

Methodological Answer:

- Spectroscopy : H/C NMR confirms substituent positions and stereochemistry. IR spectroscopy identifies key functional groups (e.g., sulfonyl S=O stretch at ~1350 cm).

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves the (E)-configuration and hydrogen-bonding interactions, as demonstrated in structurally similar γ-butyrolactone derivatives .

Q. How should researchers assess the compound’s stability under varying experimental conditions (e.g., pH, light, temperature)?

Methodological Answer: Conduct accelerated stability studies by exposing the compound to:

- pH gradients : Use buffered solutions (pH 3–9) and monitor degradation via HPLC.

- Thermal stress : Store at 40°C, 60°C, and 80°C for 1–4 weeks, analyzing decomposition products.

- Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and track changes in UV absorbance. Safety data from analogous sulfonyl-containing compounds suggest sensitivity to prolonged light exposure .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and interactions with biological targets?

Methodological Answer:

- Docking Studies : Use software like AutoDock Vina to simulate binding to enzymes (e.g., kinases) by aligning the sulfonyl and fluoroanilino groups in active sites.

- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. For example, the α,β-unsaturated ketone moiety may act as a Michael acceptor .

Q. What strategies identify potential biological targets for this compound in cancer or antimicrobial research?

Methodological Answer:

- High-Throughput Screening : Test against kinase or protease libraries to identify inhibitory activity.

- Proteomics : Use affinity chromatography with the compound as bait to pull down binding proteins, followed by LC-MS/MS identification. Similar sulfonamide derivatives have shown activity against tyrosine kinases .

Q. How should researchers resolve contradictions between computational predictions and experimental bioactivity data?

Methodological Answer:

- Cross-Validation : Repeat assays under standardized conditions (e.g., fixed ATP concentrations for kinase assays).

- Structural Dynamics : Perform molecular dynamics simulations to assess protein-ligand flexibility, which may explain discrepancies between rigid docking models and observed IC values. Comparative methodologies from interdisciplinary research emphasize iterative hypothesis testing .

Q. What approaches are used to study structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer:

- Analog Synthesis : Modify substituents (e.g., replace 4-fluoroanilino with 4-chloro or 4-methyl groups) and compare bioactivity.

- 3D-QSAR : Build CoMFA or CoMSIA models using biological data from analogs. For example, electron-withdrawing groups on the phenyl ring may enhance sulfonyl group reactivity .

Q. How can researchers address challenges in isolating the (E)-isomer during synthesis?

Methodological Answer:

- Steric Control : Use bulky bases (e.g., LDA) to favor the (E)-configuration via kinetic control.

- Chromatographic Separation : Employ chiral stationary phases or preparative HPLC. Evidence from similar α,β-unsaturated ketones shows improved isomer separation using silver nitrate-impregnated silica gel .

Q. What methodologies evaluate the compound’s solubility and formulation compatibility for in vivo studies?

Methodological Answer:

- Solubility Screening : Test in co-solvents (e.g., PEG-400, DMSO) and surfactants (e.g., Tween-80) using nephelometry.

- Lipophilicity : Calculate logP values (e.g., ~3.5 for similar sulfonamides) to guide lipid-based nanoparticle formulations. Safety data highlight the need for inert excipients to prevent degradation .

Q. How can researchers scale up synthesis without compromising stereochemical purity?

Methodological Answer:

- Process Optimization : Use flow chemistry for precise temperature and mixing control during sulfonylation.

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring. Multi-step protocols for structurally complex sulfonamides emphasize reproducibility at gram-to-kilogram scales .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.